3-Acetyladamantane-1-carboxylic acid
Overview
Description
3-Acetyladamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an acetyl group and a carboxylic acid group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Scientific Research Applications
3-Acetyladamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyladamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the acetyl group into the adamantane structure. Subsequent oxidation of the resulting acetyladamantane can be achieved using strong oxidizing agents such as potassium permanganate to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Acetyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Mechanism of Action
The mechanism of action of 3-Acetyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Phenyladamantane-1-carboxylic acid: Contains a phenyl group instead of an acetyl group, leading to different chemical and biological properties.
1-Bromoadamantane: A halogenated derivative with different reactivity and applications.
Uniqueness
3-Acetyladamantane-1-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. Its rigid adamantane core provides stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-acetyladamantane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(14)12-3-9-2-10(4-12)6-13(5-9,7-12)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYFGOQROAZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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